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4-Bromo-n,n,2-trimethylbenzamide

Cat. No.: B1526724
CAS No.: 862470-12-0
M. Wt: 242.11 g/mol
InChI Key: VGPLBVZVZCUJPW-UHFFFAOYSA-N
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Description

Significance of Substituted Benzamides as Key Synthetic Intermediates

Substituted benzamides are not merely end-products; they are crucial stepping stones in the synthesis of more complex molecules. The amide functional group can be readily transformed into other functionalities, and the aromatic ring can be further substituted, making them highly versatile intermediates. nih.govresearchgate.netnih.gov Their utility is demonstrated in their application as precursors for the synthesis of various heterocyclic compounds, pharmaceuticals, and materials with specific electronic or photophysical properties. nih.govnanobioletters.com The ability to precisely install substituents on the aromatic ring and the nitrogen atom allows for the fine-tuning of a molecule's steric and electronic properties, a critical aspect of rational drug design and materials science.

Contextualizing 4-Bromo-N,N,2-trimethylbenzamide within Aromatic Amide Chemistry

This compound is a molecule that combines several key features of interest in synthetic chemistry. The N,N-dimethylamide group is a common directing group in organic synthesis, capable of influencing the regioselectivity of further aromatic substitutions. The presence of a methyl group at the ortho position (C2) introduces steric hindrance that can influence the conformation of the molecule and the accessibility of the amide carbonyl group.

The synthesis of this compound can be envisioned through several standard organic transformations. A primary route involves the reaction of 4-bromo-2-methylbenzoyl chloride with dimethylamine (B145610). sigmaaldrich.com This is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry.

Alternatively, one could start with N,N,2-trimethylbenzamide and introduce the bromine atom at the para position through electrophilic aromatic substitution. evitachem.comnih.gov The directing effects of the amide and methyl groups would favor substitution at the positions ortho and para to them. Given that the para position to the activating methyl group is also para to the deactivating but ortho,para-directing amide group, a mixture of products could be expected, necessitating careful control of reaction conditions to achieve the desired 4-bromo isomer.

Overview of Research Trajectories for Aryl Halide-Containing Molecules

The bromine atom on the aromatic ring of this compound is arguably its most synthetically significant feature. Aryl halides are indispensable precursors in a multitude of cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the bromine atom to be replaced with a wide variety of other functional groups, including alkyl, aryl, alkynyl, and amino groups. This capability opens up a vast chemical space for the derivatization of the benzamide (B126) core, enabling the synthesis of a diverse library of compounds from a single, readily accessible intermediate. The development of new catalysts and reaction conditions for these cross-coupling reactions continues to be an active area of research, expanding the scope and utility of aryl halides like this compound.

Compound Data

Below are tables detailing the properties of the core structures related to this compound.

Table 1: Physical and Chemical Properties of N,N,2-Trimethylbenzamide

PropertyValue
IUPAC NameN,N,2-trimethylbenzamide
Molecular FormulaC₁₀H₁₃NO
Molecular Weight163.22 g/mol
CAS Number6639-19-6 nih.gov
SMILESCC1=CC=CC=C1C(=O)N(C)C nih.gov

Table 2: Related Benzamide Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )
BenzamideC₇H₇NO121.14
4-BromobenzamideC₇H₆BrNO200.03
N,N-DimethylbenzamideC₉H₁₁NO149.19

Application as a Synthetic Precursor in Organic Transformations

The true value of this compound lies in its potential as a versatile precursor for a wide array of organic transformations. The presence of the aryl bromide functionality is the key to its utility in modern synthetic chemistry, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

For instance, in a typical Suzuki coupling reaction, this compound could be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C4 position. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups, significantly increasing the molecular complexity and providing access to a diverse range of derivatives.

Similarly, the Buchwald-Hartwig amination would enable the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This reaction is of particular importance in pharmaceutical chemistry, as the resulting arylamine motifs are prevalent in many drug candidates. The Sonogashira coupling, on the other hand, would introduce an alkyne substituent, a versatile functional group that can undergo a variety of further transformations.

The combination of the directing effects of the N,N,2-trimethylbenzamide core with the synthetic versatility of the bromo substituent makes this compound a strategically important building block for the construction of complex, highly functionalized aromatic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO B1526724 4-Bromo-n,n,2-trimethylbenzamide CAS No. 862470-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N,N,2-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-6-8(11)4-5-9(7)10(13)12(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPLBVZVZCUJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo N,n,2 Trimethylbenzamide and Analogues

Direct Amidation Routes

Direct amidation routes focus on constructing the amide bond from a carboxylic acid derivative that already contains the bromo and methyl substituents on the aromatic ring.

Coupling Reactions of 4-Bromo-2-methylbenzoic Acid Derivatives with Dimethylamine (B145610)

A primary and straightforward method for synthesizing 4-Bromo-N,N,2-trimethylbenzamide is the direct coupling of a 4-bromo-2-methylbenzoic acid derivative with dimethylamine. This typically involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

A common approach is the conversion of 4-bromo-2-methylbenzoic acid to its more reactive acyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromo-2-methylbenzoyl chloride is then reacted with dimethylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the desired amide. nanobioletters.comresearchgate.net This method is widely used for the synthesis of various benzamides. nanobioletters.com

Alternatively, direct amidation of carboxylic acids can be facilitated by specific reagents that avoid the need for isolating the acyl chloride. Silicon-based reagents, such as methyltrimethoxysilane (B3422404) (MTM), have been shown to be effective for the direct amidation of carboxylic acids with various amines. nih.gov This method offers a safer alternative to protocols using reagents like tetramethoxysilane (B109134) (TMOS) and can often provide pure amide products after a modified workup procedure. nih.gov Group (IV) metal catalysts, like those based on zirconium, have also been developed for direct amidation, presenting an environmentally benign process where water is the only byproduct. diva-portal.org

Strategic Use of Amide Coupling Reagents (e.g., HATU)

For challenging amide bond formations, particularly those involving sterically hindered components, specialized coupling reagents are employed. mychemblog.comchimia.ch One of the most effective and widely used reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mychemblog.comwikipedia.org

HATU activates the carboxylic acid by forming a highly reactive OAt-active ester. mychemblog.comwikipedia.org This intermediate then readily reacts with the amine, in this case, dimethylamine, to form the amide bond. The reaction is typically carried out in a polar aprotic solvent like DMF and in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) to neutralize the acid formed during the reaction. mychemblog.comwikipedia.org The use of HATU is particularly advantageous when dealing with sterically hindered substrates or when mild reaction conditions are required to prevent side reactions. mychemblog.comthieme.de

Below is a table summarizing common coupling reagents used in amide synthesis:

Coupling ReagentFull NameActivating Group
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate1-hydroxy-7-azabenzotriazole (HOAt)
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate1-hydroxybenzotriazole (HOBt)
TCT TrichlorotriazineTriazine

Bromination Strategies on N,N,2-trimethylbenzamide Precursors

An alternative synthetic approach involves introducing the bromine atom onto a pre-existing N,N,2-trimethylbenzamide molecule. This requires a regioselective bromination method that specifically targets the C4 position.

Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto an aromatic ring. nih.govlibretexts.org For the synthesis of this compound, this would involve treating N,N,2-trimethylbenzamide with a brominating agent and a Lewis acid catalyst.

The directing effects of the substituents on the ring are crucial for achieving the desired regioselectivity. The amide group (-CON(CH₃)₂) is a deactivating group but is ortho, para-directing. The methyl group (-CH₃) is an activating group and is also ortho, para-directing. In N,N,2-trimethylbenzamide, the C4 position is para to the amide group and meta to the methyl group. The C6 position is ortho to the amide group and meta to the methyl group. The directing effects of both groups would favor substitution at the C4 and C6 positions. Careful optimization of reaction conditions would be necessary to favor bromination at the C4 position over the C6 position.

Common brominating agents for this type of reaction include:

N-Bromosuccinimide (NBS): Often used with a catalyst or in a polar solvent, NBS is a reliable source of electrophilic bromine. nih.gov It has been shown to be highly regioselective in the bromination of various aromatic compounds. nih.gov

Bromine (Br₂) with a Lewis acid: A classic method involves using molecular bromine with a catalyst such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) to generate a more potent electrophile. libretexts.org

The mechanism involves the attack of the aromatic ring on the electrophilic bromine species to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

Transition Metal-Catalyzed Directed C-H Bromination

More modern approaches to C-H functionalization offer highly regioselective methods for halogenation. Transition metal-catalyzed C-H bromination, often utilizing directing groups, can provide excellent control over the site of bromination.

In the case of N,N,2-trimethylbenzamide, the amide carbonyl oxygen can act as a directing group, coordinating to a transition metal catalyst (e.g., palladium, rhodium, or ruthenium). illinois.edu This brings the catalyst into proximity with the ortho C-H bonds of the aromatic ring. While this typically favors ortho-bromination, the specific ligand environment and reaction conditions can be tuned to achieve different selectivities.

Although direct examples for this compound are not prevalent in the provided search results, the principles of directed C-H functionalization are well-established. For instance, ruthenium-catalyzed dehydrogenative amidation is a green catalytic process, and similar principles can be applied to C-H halogenation. diva-portal.org The development of catalysts that can override the inherent directing effects of substituents and achieve bromination at a specific site is an active area of research.

Alternative Synthetic Pathways

Beyond traditional methods that may involve the use of pre-formed acyl chlorides, alternative strategies offer distinct advantages in terms of substrate scope and reaction conditions. These pathways often employ transition-metal catalysis or the transformation of different functional groups to construct the target amide.

Palladium-catalyzed aminocarbonylation represents a powerful method for the synthesis of amides from aryl halides. nih.gov This approach involves the reaction of an aryl halide with carbon monoxide and an amine in the presence of a palladium catalyst. The key advantage of this method is the direct incorporation of the carbonyl group, avoiding the need to prepare and isolate reactive carboxylic acid derivatives.

A plausible carbonylative synthesis of this compound would involve the reaction of a suitable dihalogenated toluene (B28343) derivative, such as 1,4-dibromo-2-methylbenzene or 1-bromo-4-iodo-2-methylbenzene, with dimethylamine and carbon monoxide. The higher reactivity of the carbon-iodine bond would allow for selective carbonylation at the 4-position if 1-bromo-4-iodo-2-methylbenzene is used. echemi.com

A general representation of this transformation is depicted below:

Scheme 1: Proposed Palladium-Catalyzed Carbonylative Synthesis

Aryl Halide (X = I or Br) + CO + HN(CH₃)₂ --(Pd catalyst, Base)--> this compound

The reaction conditions for such a transformation would typically involve a palladium source, a phosphine (B1218219) ligand, a base, and a suitable solvent. The choice of ligand is crucial and can significantly influence the reaction's efficiency. researchgate.net

ParameterTypical ConditionsReference
Palladium SourcePd(OAc)₂, Pd₂(dba)₃ organic-chemistry.org
LigandXPhos, P(t-Bu)₃ organic-chemistry.orgnih.gov
BaseK₃PO₄, Cs₂CO₃ organic-chemistry.orgbeilstein-journals.org
SolventToluene, Dioxane, THF organic-chemistry.orgnih.gov
CO SourceCO gas (balloon or pressure vessel) nih.gov
Temperature80-130 °C nih.gov

An alternative and often highly effective approach to synthesizing this compound is through the derivatization of more readily accessible precursors such as 4-bromo-2-methylaniline (B145978) or 4-bromo-2-methylbenzonitrile.

From 4-Bromo-2-methylaniline:

The synthesis of the key intermediate, 4-bromo-2-methylaniline, can be achieved through a multi-step process starting from o-toluidine. A patented method describes the protection of the amino group via acetylation, followed by bromination and subsequent hydrolysis to yield the desired aniline (B41778). google.com

Scheme 2: Synthesis of 4-Bromo-2-methylaniline google.com

o-Toluidine --(Acetic Anhydride)--> N-(2-methylphenyl)acetamide --(N-Bromosuccinimide)--> N-(4-bromo-2-methylphenyl)acetamide --(HCl, Dioxane)--> 4-Bromo-2-methylaniline

Once 4-bromo-2-methylaniline is obtained, it can be converted to the final product through a two-step sequence. First, the aniline is converted to 4-bromo-2-methylbenzoic acid, for example, via a Sandmeyer reaction to introduce a nitrile group followed by hydrolysis, or through diazotization followed by reaction with a suitable carboxylating agent. The resulting benzoic acid can then be activated (e.g., to the acyl chloride with thionyl chloride) and reacted with dimethylamine to form the desired N,N-dimethylbenzamide. researchgate.net

A more direct route from 4-bromo-2-methylaniline would involve its conversion to the corresponding benzoyl chloride, followed by amidation. However, a more common approach is the conversion to the benzoic acid first.

StepReactantsProductKey Reagents/ConditionsReference
1. Protectiono-ToluidineN-(2-methylphenyl)acetamideAcetic anhydride google.com
2. BrominationN-(2-methylphenyl)acetamideN-(4-bromo-2-methylphenyl)acetamideN-Bromosuccinimide, CCl₄ google.com
3. HydrolysisN-(4-bromo-2-methylphenyl)acetamide4-Bromo-2-methylanilineConcentrated HCl, Dioxane, Reflux google.com
4. Conversion to Benzoic Acid4-Bromo-2-methylaniline4-Bromo-2-methylbenzoic acidDiazotization followed by hydrolysis/carboxylationGeneral Knowledge
5. Amidation4-Bromo-2-methylbenzoic acid, DimethylamineThis compoundSOCl₂ or other coupling agents researchgate.net

From 4-Bromo-2-methylbenzonitrile:

The synthesis can also commence from 4-bromo-2-methylbenzonitrile. This intermediate can be prepared from 3-bromo-4-aminotoluene via a Sandmeyer reaction. The nitrile group can then be hydrolyzed under acidic or basic conditions to yield 4-bromo-2-methylbenzoic acid. Subsequent amidation with dimethylamine, as described previously, affords the final product.

Scheme 3: Synthesis from 4-Bromo-2-methylbenzonitrile

4-Bromo-2-methylbenzonitrile --(H⁺ or OH⁻, H₂O)--> 4-Bromo-2-methylbenzoic acid --(1. SOCl₂, 2. HN(CH₃)₂)--> this compound

This pathway offers a reliable method, with the hydrolysis of nitriles to carboxylic acids being a well-established transformation in organic synthesis.

Reactivity and Transformations of 4 Bromo N,n,2 Trimethylbenzamide

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of 4-Bromo-N,N,2-trimethylbenzamide serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds by reacting an aryl halide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org While specific studies on this compound are not extensively documented in readily available literature, the reactivity of similar 4-bromoaryl compounds provides a strong indication of its expected behavior. For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been shown to proceed efficiently. researchgate.net The reaction conditions typically involve a palladium(0) catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate or cesium carbonate in a solvent like 1,4-dioxane (B91453) or toluene (B28343). researchgate.net The electronic nature of the boronic acid can influence the reaction yield, with electron-rich boronic acids often providing better results. researchgate.net

A general representation of the Suzuki-Miyaura coupling of this compound is shown below:

General Scheme for Suzuki-Miyaura Coupling

The following table illustrates typical conditions and yields for the Suzuki-Miyaura coupling of analogous 4-bromoaryl compounds.

Aryl BromideBoronic AcidCatalystBaseSolventYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane60 researchgate.net
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane75 researchgate.net
4-BromobenzonitrilePhenylboronic acidPd-bpydc-LaK₂CO₃DMF/H₂O95 libretexts.org
4-Methylbromobenzene4-tert-butylbenzeneboronic acidPd on Montmorillonite-ChitosanK₂CO₃Ethanol/H₂O>95 researchgate.net

This table presents data for analogous compounds to illustrate the expected reactivity.

The Sonogashira coupling is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes. The reactivity of aryl bromides in Sonogashira coupling is well-established, and it is expected that this compound would undergo this transformation under appropriate conditions. researchgate.netnih.gov Typical conditions involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) (Et₃N), which also often serves as the solvent. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. libretexts.org

A general scheme for the Sonogashira coupling of this compound is as follows:

General Scheme for Sonogashira Coupling

The table below provides examples of Sonogashira coupling reactions with similar aryl bromides, demonstrating the typical reaction parameters.

Aryl BromideAlkyneCatalyst SystemBaseSolventYield (%)Reference
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NToluene95 (for bis(4-bromophenyl)acetylene) wikipedia.org
3-BromochromoneEthynylferrocenePd(PPh₃)₄/CuIEt₃NTHFNot specified nih.gov
Aryl BromidesAryl Alkynes(NHC)-Cu/(NHC)-PdNot specifiedNot specifiedGood yields nih.gov

This table presents data for analogous compounds to illustrate the expected reactivity.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgyoutube.com This reaction is of great significance in medicinal chemistry and materials science for the synthesis of arylamines. wikipedia.orgyoutube.com Given the presence of the aryl bromide moiety, this compound is a suitable substrate for this transformation. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgnih.gov The choice of ligand is crucial and often depends on the nature of the amine and the aryl halide. libretexts.org Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, have proven to be particularly effective. youtube.com

The general transformation for the Buchwald-Hartwig amination of this compound is depicted below:

General Scheme for Buchwald-Hartwig Amination

The following table summarizes representative conditions for the Buchwald-Hartwig amination of related aryl bromides.

Aryl BromideAmineCatalyst/LigandBaseSolventYield (%)Reference
BromobenzeneSecondary Amines[Pd(allyl)Cl]₂/XPhost-BuONaToluene>95 nih.gov
BromobenzeneCarbazole[Pd(allyl)Cl]₂/TrixiePhost-BuOLiToluene>95 nih.gov
2-Bromo-13α-estrone 3-benzyl etherAniline (B41778)Pd(OAc)₂/X-PhosKOt-BuTolueneHigh wikipedia.org

This table presents data for analogous compounds to illustrate the expected reactivity.

The catalytic cycles of palladium-catalyzed cross-coupling reactions involving aryl bromides, such as this compound, generally proceed through a series of well-established elementary steps. libretexts.org The cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step. libretexts.org This is followed by transmetalation, where the organometallic nucleophile (from the organoboron, organoalkyne, or organoamine reagent) transfers its organic group to the palladium(II) complex, displacing the halide. The final step is reductive elimination, where the two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org The nature of the ligands on the palladium, the base, and the solvent all play crucial roles in the efficiency of each of these steps. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgmasterorganicchemistry.com This reaction typically requires the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.publibretexts.org

In the case of this compound, the benzene (B151609) ring is substituted with a bromine atom, a methyl group, and a N,N-dimethylcarboxamide group. The methyl group is electron-donating, which deactivates the ring towards nucleophilic attack. The N,N-dimethylcarboxamide group can be considered moderately deactivating and meta-directing in electrophilic aromatic substitution, but its effect in SNAr is less straightforward. However, without strong EWGs like a nitro group, it is unlikely that this compound would readily undergo SNAr reactions under standard conditions. pressbooks.pubnih.gov The presence of the electron-donating methyl group at the ortho position further disfavors the formation of a stable Meisenheimer complex. nih.gov

Therefore, investigations into the SNAr reactivity of this compound would likely require harsh reaction conditions or the use of very strong nucleophiles, and the yields are expected to be low. pressbooks.pub There is a lack of specific literature detailing successful SNAr reactions with this particular substrate.

Functionalization at the Amide Moiety

The N,N,2-trimethylbenzamide moiety itself presents opportunities for chemical transformations, although these are generally less explored than the reactions at the aryl bromide position. Functionalization can conceptually occur through reactions such as hydrolysis or reduction of the amide group.

The hydrolysis of amides to their corresponding carboxylic acids is a fundamental transformation. However, tertiary amides, such as the N,N-dimethylamide group in the target molecule, are generally more resistant to hydrolysis than primary or secondary amides, often requiring harsh acidic or basic conditions and high temperatures. libretexts.org The steric hindrance provided by the ortho-methyl group and the two N-methyl groups could further impede the approach of a nucleophile to the carbonyl carbon, making hydrolysis even more challenging. arkat-usa.orgresearchgate.net

While specific studies on the hydrolysis of this compound are scarce, general methods for the hydrolysis of sterically hindered amides could potentially be applied. These might include prolonged heating with strong acid or base, or the use of microwave-assisted conditions. arkat-usa.orgresearchgate.net

Alternatively, the amide group could be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is generally effective for tertiary amides. It is anticipated that this compound would undergo this reduction, although the compatibility of the aryl bromide with the reaction conditions would need to be considered.

Due to a lack of specific research findings, the functionalization at the amide moiety of this compound remains an area with potential for further exploration.

N-Functionalization Reactions

The tertiary amide group, specifically the N,N-dimethylamino moiety, is a key site for functionalization, primarily through dealkylation reactions. The oxidative removal of one or both methyl groups is a notable transformation.

N-Demethylation: The N-demethylation of tertiary amides can be achieved through various methods, including enzymatic and chemical processes. Cytochrome P-450 enzyme systems, for instance, are known to readily N-dealkylate N,N-dimethylamides. nih.govtandfonline.com The mechanism is thought to involve the formation of an N-hydroxymethyl amide intermediate. nih.gov Studies on related N,N-dimethylbenzamides show that this process can be influenced by the nature of the substituents on the aromatic ring. tandfonline.comrsc.org Chemical methods for N-demethylation of tertiary amines and amides have also been developed, sometimes utilizing a column chromatography-like setup with solid reagents to achieve quantitative conversion to the corresponding secondary amine. acs.orgacs.org The mechanism often involves initial oxidation to an N-oxide, followed by deoxygenative demethylation. acs.orgacs.org

The relative ease of removal of different alkyl groups has been studied, with smaller groups generally being removed more readily. tandfonline.com The reaction can proceed via different mechanistic pathways, including electron abstraction to form a cation radical or direct hydrogen atom abstraction. tandfonline.comrsc.org Isotope effect studies on N,N-dimethylbenzamide suggest a mechanism involving hydrogen atom abstraction. nih.govrsc.org

Reactions Involving the Carbonyl Group

The carbonyl group of the benzamide (B126) is susceptible to nucleophilic attack and reduction. While specific studies on this compound are not prevalent in the searched literature, the reactivity can be inferred from the behavior of similar benzamides.

Reduction: A primary reaction of the carbonyl group is its reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing tertiary amides to the corresponding tertiary amines. This transformation would convert the benzamide moiety into a benzylamine.

Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid, and dimethylamine (B145610). This reaction is a fundamental transformation of amides.

Reactivity at the Methyl Groups on the Benzene Ring

The methyl group at the 2-position of the benzene ring is a site for benzylic functionalization. This reactivity is common for alkyl groups attached to an aromatic ring.

Oxidation: The benzylic methyl group can be oxidized to various functional groups. Depending on the oxidizing agent and reaction conditions, it can be converted to a formyl group (aldehyde), a carboxyl group (carboxylic acid), or a hydroxymethyl group (alcohol). Aerobic oxidation, sometimes catalyzed by transition metals like iron in combination with N-hydroxyimides, is an effective method for converting benzylic methylenes to ketones. nih.gov Electrochemical methods have also been developed for the direct amidation of benzylic C(sp³)–H bonds, although this typically involves coupling with an external amide. nih.govacs.org

The table below summarizes potential oxidation products of the benzylic methyl group.

Oxidizing Agent/MethodProduct Functional Group
Mild OxidantsAldehyde (-CHO)
Strong Oxidants (e.g., KMnO₄)Carboxylic Acid (-COOH)
Controlled OxidationAlcohol (-CH₂OH)

Deprotonation and Subsequent Electrophilic Quenching Reactions

The aromatic ring of this compound can be functionalized through deprotonation, followed by reaction with an electrophile. This process is often directed by a functional group on the ring.

Directed Ortho-Metalation (DoM): The tertiary amide group is a powerful directing metalation group (DMG). wikipedia.orgbaranlab.orgorganic-chemistry.org In the presence of a strong base, such as an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium), deprotonation occurs selectively at the ortho position to the DMG. wikipedia.orgbaranlab.org For this compound, the amide group would direct lithiation to the C3 position. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles. wikipedia.orgmt.com

This powerful synthetic strategy allows for the introduction of various substituents at the C3 position. The reaction outcome can be dependent on the specific electrophile used. mdpi.comnih.govresearchgate.net

The general sequence for a DoM reaction is outlined below:

Deprotonation: Reaction with a strong organolithium base to form an aryllithium intermediate at the position ortho to the amide.

Electrophilic Quench: Addition of an electrophile (E⁺), which is then attacked by the nucleophilic aryllithium species. researchgate.net

The table below provides examples of electrophiles and the corresponding products that could be formed from the lithiated intermediate of this compound.

ElectrophileResulting Functional Group at C3
D₂ODeuterium (-D)
Alkyl Halide (R-X)Alkyl Group (-R)
Carbon Dioxide (CO₂)Carboxylic Acid (-COOH)
Aldehydes/Ketones (RCHO/RCOR')Hydroxyalkyl/Hydroxy-dialkyl Group (-CH(OH)R / -C(OH)RR')
Iodine (I₂)Iodine (-I)
Trimethylsilyl Chloride (TMSCl)Trimethylsilyl Group (-Si(CH₃)₃)

This regioselective functionalization highlights the synthetic utility of the amide group in directing reactions on the aromatic ring. unblog.frnih.gov

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

No specific high-resolution NMR data, including proton (¹H) and carbon-¹³ (¹³C) chemical shifts or two-dimensional NMR experimental results (e.g., COSY, HSQC, HMBC), could be located for 4-Bromo-N,N,2-trimethylbenzamide. This information is crucial for the definitive assignment of the molecular structure by establishing the chemical environment of each atom and their connectivity.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Detailed mass spectrometry data, which would confirm the molecular formula (C₁₀H₁₂BrNO) and provide insights into the compound's fragmentation pathways under ionization, were not found. Such data is essential for verifying the molecular weight and identifying characteristic fragment ions that support the proposed structure.

Infrared and Raman Spectroscopy for Functional Group Characterization

No specific infrared (IR) or Raman spectra for this compound are available in the searched literature. These vibrational spectroscopy techniques are fundamental for identifying the presence of key functional groups, such as the carbonyl (C=O) of the amide and the carbon-bromine (C-Br) bond, by detecting their characteristic vibrational frequencies.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

A search for single-crystal X-ray diffraction data for this compound did not yield any results. X-ray crystallography provides the most definitive structural information for a solid-state compound, offering precise bond lengths, bond angles, and details of the molecule's conformation and intermolecular interactions in the crystal lattice.

While extensive spectroscopic and structural data exist for related benzamides, the specific substitution pattern of this compound makes it a distinct chemical entity for which dedicated analytical characterization does not appear to be publicly documented. Further research or direct synthesis and analysis would be required to generate the detailed findings necessary for a complete scientific report.

Theoretical and Computational Investigations of 4 Bromo N,n,2 Trimethylbenzamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of a molecule. These calculations provide insights into molecular geometry, orbital energies, charge distribution, and reactivity.

DFT studies on related molecules, such as (S)-4-bromo-N-(1-phenylethyl)benzamide, have been performed to understand their electronic properties. uni.lu These analyses typically involve optimizing the molecular geometry and then calculating key electronic descriptors. uni.lu For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. uni.lu

Molecular Electrostatic Potential (MEP) maps are another valuable output. They illustrate the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. This mapping is vital for understanding intermolecular interactions. uni.lu

Table 1: Illustrative DFT Data for a Related Benzamide (B126) Derivative (Note: Data is for (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide as a representative example)

ParameterValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and stability.

This data is representative and derived from studies on analogous compounds to illustrate the type of information gained from DFT calculations. uni.lu

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions in Model Systems

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as 4-Bromo-N,N,2-trimethylbenzamide, might interact with a biological receptor, typically a protein. uq.edu.au

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. uq.edu.au This method is crucial in drug discovery for screening potential drug candidates and understanding their binding modes. For example, docking studies on N-(4-bromo-2-fluorophenyl) malonamide, a related bromo-aromatic compound, identified key interactions within the active site of the PknB protein from Mycobacterium tuberculosis. uq.edu.au Such studies can reveal hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. synquestlabs.com These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the flexibility of the protein and the ligand. The Automated Topology Builder (ATB) is a service that can generate topologies for molecules like 4-Bromo-N-(4-morpholinyl)benzamide, which are necessary for performing MD simulations. uq.edu.au

Table 2: Key Interactions Identified in Molecular Docking of a Related Bromo-Aromatic Compound (Note: Based on findings for N-(4-bromo-2-fluorophenyl) malonamide) uq.edu.au

Interaction TypeInteracting Residue (Example)Significance
Hydrogen BondVAL-95Strong, directional interaction contributing to binding affinity.
Hydrophobic InteractionPhenylalanine, LeucineNon-polar interactions that stabilize the complex.
Halogen BondAspartate, GlutamateInteraction involving the bromine atom, which can be a significant contributor to binding.

This table illustrates the types of interactions that molecular docking studies can identify.

Reaction Pathway and Transition State Analysis

Understanding the synthesis of this compound involves analyzing potential reaction pathways and their associated transition states. A common method for forming the amide bond is the reaction between a carboxylic acid (or its activated form, like an acyl chloride) and an amine.

For instance, the synthesis of 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide was achieved by reacting 4-bromobenzoyl chloride with 4-methoxy-2-nitroaniline. researchgate.net The reaction pathway for such a nucleophilic acyl substitution typically proceeds through a tetrahedral intermediate. Computational analysis can be used to calculate the energy of the reactants, products, intermediates, and, crucially, the transition states that connect them.

Transition state analysis helps to determine the energy barrier (activation energy) of a reaction, which dictates the reaction rate. By mapping the potential energy surface, chemists can identify the most favorable reaction pathway. For more complex syntheses, such as those involving palladium-catalyzed cross-coupling reactions to modify the aromatic ring, computational studies can elucidate the intricate catalytic cycle. uni.lutcichemicals.com

Conformational Analysis and Energy Landscapes

The three-dimensional shape, or conformation, of this compound is critical to its properties and biological activity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them.

The presence of the N,N-dimethyl and 2-methyl groups introduces steric hindrance that will significantly influence the molecule's preferred conformation. The rotation around the C-C bond (between the carbonyl group and the phenyl ring) and the C-N bond (of the amide) are particularly important.

Studies on related molecules like 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide have used X-ray crystallography to determine the dihedral angles between the planes of the benzene (B151609) rings and the amide group. researchgate.net In this specific case, the amide segment was found to be twisted relative to the benzene rings, with dihedral angles of 23.4° and 20.5°. researchgate.net Similarly, for 4-Bromo-N-(diethylcarbamothioyl)benzamide, torsion angles were determined to understand the molecule's twist. strath.ac.uk

An energy landscape is a plot of the potential energy as a function of the molecule's conformational degrees of freedom. By calculating the energy for a wide range of conformations, a landscape can be generated that shows the low-energy valleys (stable conformers) and the mountain passes (transition states) that separate them. This provides a complete picture of the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Applications As a Synthetic Precursor in Complex Molecule Construction

Building Block for Heterocyclic Scaffolds

The presence of both a bromine atom and a directed metalation group (DMG) in 4-Bromo-N,N,2-trimethylbenzamide makes it an excellent starting material for the synthesis of various heterocyclic compounds. The dimethylamide group acts as a powerful DMG, facilitating regioselective lithiation at the ortho position. uwindsor.cabaranlab.orgwikipedia.org This lithiated intermediate can then react with a variety of electrophiles to introduce new functional groups, which can subsequently participate in cyclization reactions to form heterocyclic rings.

For instance, the lithiation of a related N,N-dimethylbenzamide, followed by reaction with an appropriate electrophile, is a key step in the synthesis of various substituted aromatic compounds that can serve as precursors to heterocycles. unblog.frstrath.ac.uk The bromine atom on the aromatic ring of this compound offers another site for synthetic modification, typically through palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netnih.gov This dual reactivity allows for a stepwise and controlled construction of complex heterocyclic systems.

A common strategy involves the initial functionalization via the lithiation of the position ortho to the amide, followed by a subsequent cross-coupling reaction at the bromine-bearing carbon. This approach has been utilized in the synthesis of various nitrogen and oxygen-containing heterocycles. The ability to perform these reactions sequentially and with high regioselectivity underscores the utility of this compound as a versatile building block in heterocyclic chemistry.

Precursor for Macrocyclic and Polycyclic Systems

The construction of macrocyclic and polycyclic frameworks often requires bifunctional building blocks that can undergo sequential and site-selective reactions. This compound fits this role effectively. The ortho-lithiated intermediate can be used to form one part of a larger ring system, while the bromo group provides a handle for a subsequent ring-closing metathesis or another cross-coupling reaction to complete the macrocyclic or polycyclic structure.

While direct examples of the use of this compound in macrocycle synthesis are not extensively documented in the provided context, the principles of directed ortho-metalation (DoM) and palladium-catalyzed cross-coupling are well-established methods for the construction of such complex architectures. baranlab.orgwikipedia.orgbohrium.com The strategic placement of the bromine atom and the dimethylamide group allows for the controlled formation of multiple bonds, a key requirement in the synthesis of intricate ring systems.

Role in the Diversification of Chemical Libraries

Chemical libraries are essential tools in drug discovery and materials science for the high-throughput screening of new bioactive compounds and materials. The dual reactivity of this compound makes it an ideal scaffold for the rapid generation of diverse molecular structures.

Starting from this single precursor, a multitude of derivatives can be synthesized by varying the electrophiles used in the ortho-lithiation step and the coupling partners in the palladium-catalyzed cross-coupling reactions. This combinatorial approach allows for the systematic modification of the core structure at two distinct positions, leading to a large and diverse library of compounds. The ability to introduce a wide range of functional groups facilitates the exploration of the chemical space around the benzamide (B126) scaffold, which is a common motif in many biologically active molecules. The synthesis of various substituted benzamides and related structures demonstrates the utility of this approach in generating compound libraries for screening purposes. researchgate.netnih.govdoi.org

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations

The bromine atom on the benzene (B151609) ring serves as a versatile handle for a variety of catalytic cross-coupling reactions. While classical methods are established, future research should focus on developing more efficient, selective, and robust catalytic systems to functionalize this position.

Key areas for investigation include:

Palladium-Catalyzed Cross-Coupling: Research into advanced palladium catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands like Xantphos or Buchwald-type ligands, could yield highly efficient methods for carbon-carbon and carbon-heteroatom bond formation. nih.gov These reactions could introduce new functional groups, such as alkyl, aryl, or amino moieties, at the C4 position. A significant challenge in the α-arylation of amides is the potential for over-arylation, but careful selection of catalysts, bases, and solvents can achieve excellent chemoselectivity. nih.gov

Nickel-Catalyzed Reactions: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis presents a compelling research avenue. youtube.com Developing nickel-based catalysts for the amination or arylation of 4-Bromo-N,N,2-trimethylbenzamide could offer significant economic and environmental advantages. acs.org

Carbonylation Reactions: Palladium-catalyzed carbonylation of the aryl bromide moiety at atmospheric pressure can provide a direct route to esters and other amides, expanding the synthetic utility of the core structure. nih.gov

Catalytic TransformationPotential Catalyst SystemReactant TypePotential Product ClassReference
Suzuki-Miyaura CouplingPd(OAc)₂ / SPhosAryl/Vinyl Boronic AcidsBiaryl or Styrenyl Benzamides nih.gov
Buchwald-Hartwig AminationPd₂(dba)₃ / BINAPPrimary/Secondary Amines4-Amino-N,N,2-trimethylbenzamides nih.gov
Heck CouplingPd(OAc)₂ / P(o-tol)₃Alkenes4-Alkenyl-N,N,2-trimethylbenzamides mdpi.com
Nickel-Catalyzed Amination(BINAP)Ni(0) ComplexPrimary Aliphatic Amines4-Alkylamino-N,N,2-trimethylbenzamides acs.org
AminocarbonylationPd(OAc)₂ / XantphosAmines, CO4-Carboxamido-N,N,2-trimethylbenzamides nih.gov

Exploration of Sustainable Synthesis Routes

Conventional amide synthesis often relies on stoichiometric activating agents and hazardous solvents, generating significant chemical waste. ucl.ac.uk Future research should prioritize the development of green and sustainable methods for producing this compound and its derivatives.

Promising sustainable approaches include:

Biocatalytic Amide Formation: The use of enzymes, such as hydrolases in low-water systems or ATP-dependent enzymes, could provide a highly selective and environmentally benign route to amide bond formation, avoiding harsh reagents and conditions. rsc.org

Solvent-Free Synthesis: Developing solvent-free reaction conditions, for instance by using a simple and readily available catalyst like boric acid for the amidation of the corresponding carboxylic acid, can drastically reduce environmental impact and simplify product purification. bohrium.comsemanticscholar.org

Greener Solvents: Investigating the use of less hazardous and more sustainable solvents in coupling and amidation reactions is crucial. While DMF and CH₂Cl₂ are common, exploring alternatives is a key goal of green chemistry. ucl.ac.uk

Dehydrogenative Coupling: Catalytic methods that form the amide bond directly from alcohols and amines with the liberation of hydrogen gas represent a highly atom-economical and clean synthetic strategy. sigmaaldrich.com

Sustainable ApproachKey PrinciplePotential AdvantageReference
BiocatalysisEnzyme-catalyzed amidationHigh selectivity, mild conditions, reduced waste rsc.org
Solvent-Free ReactionDirect heating of reactants with a catalystEliminates solvent waste, simplifies workup semanticscholar.org
Catalytic DehydrogenationCoupling of alcohols and amines with H₂ liberationHigh atom economy, water as the only byproduct sigmaaldrich.com
Use of Greener SolventsReplacing hazardous solvents like DMF with safer alternativesReduced environmental and health impact ucl.ac.uk

Integration into Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and improved scalability. amf.ch Applying this technology to the synthesis and transformation of this compound is a significant and unexplored avenue.

Future research could focus on:

Multi-Step Telescoped Synthesis: Designing a continuous flow system where multiple reaction steps are performed sequentially without intermediate purification. nih.gov For example, the synthesis of an analogue, imatinib, was achieved in a three-step flow sequence, demonstrating the potential for complex molecule synthesis. thieme-connect.de

Handling of Hazardous Reagents: Flow reactors allow for the safe use of highly reactive or hazardous intermediates in small, controlled volumes, which could be beneficial for reactions involving organometallics or other sensitive species. acs.org

Process Optimization and Scale-Up: Flow systems facilitate rapid optimization of reaction parameters such as temperature, pressure, and residence time. amf.ch The use of a back-pressure regulator can allow for superheating of solvents, significantly accelerating reaction rates, as demonstrated in a chemoselective amidation of a related aryl halide. nih.gov

Flow Chemistry ApplicationDescriptionKey BenefitReference
Telescoped SynthesisConnecting multiple reaction steps in a continuous sequence.Reduces manual handling and purification steps. nih.govthieme-connect.de
High-Temperature/Pressure ReactionsUsing sealed reactors to exceed solvent boiling points safely.Dramatically increased reaction rates and yields. acs.orgnih.gov
Use of Immobilized Catalysts/ReagentsPacking reactor coils with solid-supported catalysts or scavengers.Simplifies catalyst removal and product purification. thieme-connect.de
Automated Synthesis LibraryIntegrating flow technology for high-throughput synthesis of derivatives.Accelerates discovery of new compounds with desired properties. nih.gov

Computational Design of Novel Derivatives with Enhanced Reactivity

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the properties of new molecules before committing to laborious experimental work. numberanalytics.comgrnjournal.us

Unexplored avenues include:

Reaction Pathway Optimization: Using methods like Density Functional Theory (DFT) to model potential reaction pathways for the functionalization of this compound. rsc.org This can help identify the most energetically favorable routes, predict transition states, and understand potential side reactions. numberanalytics.comgrnjournal.us

Design of Novel Catalysts: Simulating the interaction between the substrate and various catalyst-ligand combinations to design new catalysts with enhanced activity and selectivity for specific transformations. grnjournal.us

In Silico Screening of Derivatives: Computationally designing and evaluating a library of derivatives of this compound with modified substituents. This allows for the prediction of electronic properties and reactivity, guiding experimental efforts toward molecules with desired characteristics. Recent studies show that even computational data with some degree of error can significantly reduce the number of experiments needed for reaction optimization. chemrxiv.org

Computational MethodApplicationObjectiveReference
Density Functional Theory (DFT)Calculate reaction energetics and transition state structures.Predict reaction rates and elucidate mechanisms. grnjournal.usrsc.org
Reaction Path Optimization (e.g., NEB)Find the minimum energy path between reactants and products.Identify key intermediates and energy barriers. numberanalytics.comnumberanalytics.com
Molecular Dynamics (MD)Simulate the dynamic behavior of molecules and their interactions.Understand solvent effects and catalyst-substrate binding. grnjournal.us
Bayesian Optimization (BO)Use computational data to guide experimental design.Accelerate reaction optimization with fewer experiments. chemrxiv.org

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain strict temperature control during bromination (0–5°C) to minimize side reactions.
  • Purification : Use column chromatography with hexane/ethyl acetate gradients to isolate intermediates.
  • Yield Improvement : Employ excess dimethylamine (1.5–2.0 equivalents) and monitor reaction progress via TLC .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Q. Key Techniques :

  • ¹H/¹³C NMR :
    • ¹H NMR : Aromatic protons appear as a triplet (δ 7.2–7.4 ppm) due to coupling with adjacent substituents. N-methyl groups show singlets at δ 2.9–3.1 ppm .
    • ¹³C NMR : Carbonyl (C=O) resonance at δ 167–170 ppm; brominated aromatic carbons at δ 120–130 ppm .
  • IR Spectroscopy : Strong C=O stretch at ~1650 cm⁻¹ and N-H deformation (if present) at ~1550 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 256 (calculated for C₁₀H₁₂BrNO) .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound derivatives?

Q. Methodology :

  • Refinement Tools : Use SHELXL for iterative refinement of positional and thermal parameters. Validate against Fo-Fc difference maps to identify electron density mismatches .
  • DFT Calculations : Compare experimental bond lengths/angles (e.g., C-Br: ~1.89 Å; C=O: ~1.22 Å) with B3LYP/6-31G(d) optimized geometries. Discrepancies >0.05 Å warrant re-examination of sample purity or crystallographic data collection (e.g., twinning or disorder) .
  • Validation Software : Leverage PLATON or Mercury to check for missed symmetry or hydrogen-bonding interactions .

Advanced: What strategies are recommended for analyzing hydrogen-bonding networks in this compound crystals, and how do these interactions influence material properties?

Q. Approach :

  • X-ray Diffraction : Collect high-resolution data (θmax > 25°) to resolve weak interactions. Use OLEX2 or SHELXE to model H-bonds (e.g., N-H···O=C or C-H···Br) .
  • Topological Analysis : Apply Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., Br···H contacts ~12% of surface area) .
  • Impact on Properties : Strong H-bonding networks correlate with higher thermal stability (DSC/TGA) and altered solubility profiles (e.g., polar vs. nonpolar solvents) .

Advanced: How should researchers approach phase identification challenges when working with polymorphic forms of this compound?

Q. Protocol :

  • Screening : Use solvent-mediated crystallization (e.g., ethanol/water vs. DMSO) to induce polymorphism. Monitor via PXRD to detect distinct Bragg peaks (e.g., 2θ = 10–30°) .
  • Thermal Analysis : Perform DSC to identify melting point variations (>5°C between polymorphs).
  • Structure Validation : Compare experimental PXRD patterns with Mercury-simulated patterns from single-crystal data. Mismatches indicate new polymorphs or solvates .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Q. Workflow :

  • DFT Studies : Calculate Fukui indices (Gaussian 09) to identify electrophilic centers (e.g., Br at C4 position: f⁻ > 0.2) .
  • Kinetic Modeling : Use Eyring plots to estimate activation energies (ΔG‡) for SNAr reactions with amines or thiols.
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to account for solvation .

Basic: What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Q. Methods :

  • Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals. Cooling rate <1°C/min minimizes impurity incorporation .
  • Flash Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) to separate unreacted starting materials.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related byproducts (e.g., di-brominated analogs) .

Advanced: How can researchers design derivatives of this compound for targeted enzyme inhibition studies?

Q. Design Principles :

  • Bioisosteric Replacement : Substitute Br with CF₃ or CN groups to modulate electronic effects while maintaining steric bulk .
  • SAR Analysis : Test substituent effects at the 2-methyl position (e.g., CH₃ vs. CF₃) on IC₅₀ values against kinases or proteases.
  • Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., bromine as a halogen bond donor) .

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4-Bromo-n,n,2-trimethylbenzamide
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4-Bromo-n,n,2-trimethylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.